

# Tenofovir Amibufenamide: A Deep Dive into Cellular Uptake and Metabolism

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Compound of Interest		
Compound Name:	Tenofovir amibufenamide	
Cat. No.:	B10831919	Get Quote

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# **Executive Summary**

**Tenofovir amibufenamide** (TMF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, developed to enhance the delivery of the active drug to target cells, primarily hepatocytes, while minimizing systemic exposure. This strategic design aims to improve the therapeutic index of tenofovir, offering a more favorable safety profile, particularly concerning renal and bone health. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of TMF, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes. Understanding these fundamental aspects is crucial for optimizing its clinical application, predicting drug-drug interactions, and guiding the development of future antiviral therapies.

# Cellular Uptake of Tenofovir Amibufenamide

**Tenofovir amibufenamide** is engineered for enhanced cell permeability compared to its predecessors. Its improved liposolubility facilitates passive diffusion across the cell membrane. [1]

## **Experimental Protocols**

Protocol 1: In Vitro Cellular Uptake Assay in HepG2 Cells



This protocol outlines a method to quantify the uptake of TMF into a human hepatoma cell line, HepG2, which is a relevant model for studying drugs targeting the liver.

#### Materials:

- Tenofovir Amibufenamide (TMF)
- Radiolabeled [3H]-TMF or a validated LC-MS/MS method for unlabeled TMF
- HepG2 cells (ATCC® HB-8065™)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Ice-cold PBS
- Cell lysis buffer (e.g., RIPA buffer)
- Scintillation cocktail (for radiolabeled TMF)
- Multi-well cell culture plates (e.g., 24-well)
- Protein assay kit (e.g., BCA assay)

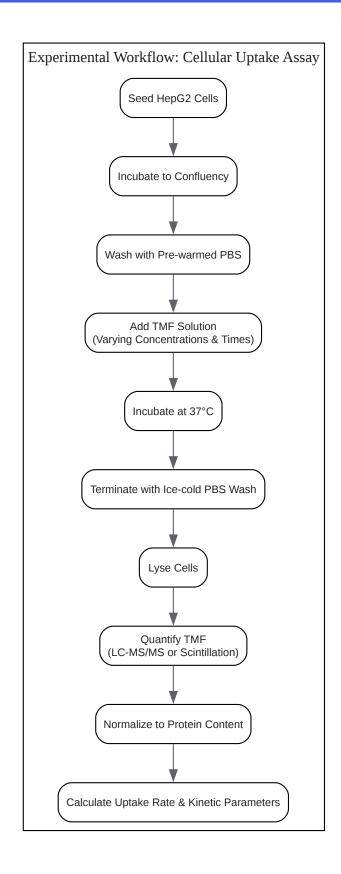
#### Procedure:

- Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
- Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Uptake Experiment:
  - On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
  - Prepare uptake solutions of TMF at various concentrations in DMEM without FBS.



- Initiate the uptake by adding the TMF solution to each well.
- Incubate for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C. To determine if uptake is temperature-dependent, a parallel experiment can be run at 4°C.
- Termination of Uptake:
  - To stop the uptake, rapidly aspirate the TMF solution and wash the cells three times with ice-cold PBS.
- Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
- · Quantification:
  - For Radiolabeled TMF: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
  - For Unlabeled TMF: Analyze the concentration of TMF in the cell lysate using a validated LC-MS/MS method.
- Protein Normalization: Determine the protein concentration in each well using a protein assay to normalize the uptake data.
- Data Analysis: Express the uptake as the amount of TMF per milligram of protein. For kinetic analysis, plot the uptake rate against the TMF concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K m and V max.





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Cellular Uptake Assay Workflow



# Intracellular Metabolism of Tenofovir Amibufenamide

Once inside the target cell, TMF undergoes a two-step metabolic activation to exert its antiviral effect.

#### Step 1: Hydrolysis

TMF is a phosphoramidate prodrug that is hydrolyzed by intracellular enzymes to yield tenofovir (TFV). This initial conversion is primarily catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), both of which are highly expressed in hepatocytes.[1][2] This targeted activation within the liver contributes to higher intracellular concentrations of the active moiety and lower systemic levels of tenofovir, thereby reducing the risk of off-target toxicities.[3]

#### Step 2: Phosphorylation

Following its formation, tenofovir is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.



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Intracellular Metabolic Pathway of TMF

# **Quantitative Data**

While specific kinetic parameters for the cellular uptake and initial hydrolysis of TMF are not readily available in the public domain, preclinical studies provide valuable comparative data.



Table 1: In Vitro Anti-HBV Activity

Compound	EC <sub>50</sub> in HepG2.2.15 Cells (nM)
Tenofovir Amibufenamide (TMF)	7.29 ± 0.71
Tenofovir Alafenamide (TAF)	12.17 ± 0.56
Tenofovir Disoproxil (TDF)	17.09 ± 2.45

Data from a 9-day treatment study.[5]

Table 2: Preclinical Pharmacokinetic Parameters in Rats

Prodrug	Dose (µmol/kg)	Bioavailability of TFV (%)
Tenofovir Amibufenamide (TMF)	30	46.70 ± 5.59
Tenofovir Alafenamide (TAF)	30	28.60 ± 4.65
Tenofovir Disoproxil (TDF)	30	17.21 ± 2.09

[6]

## **Experimental Protocols**

Protocol 2: In Vitro Metabolism of TMF in Primary Human Hepatocytes

This protocol describes a method to study the metabolic fate of TMF in primary human hepatocytes, a gold-standard in vitro model for drug metabolism.

#### Materials:

- Tenofovir Amibufenamide (TMF)
- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium

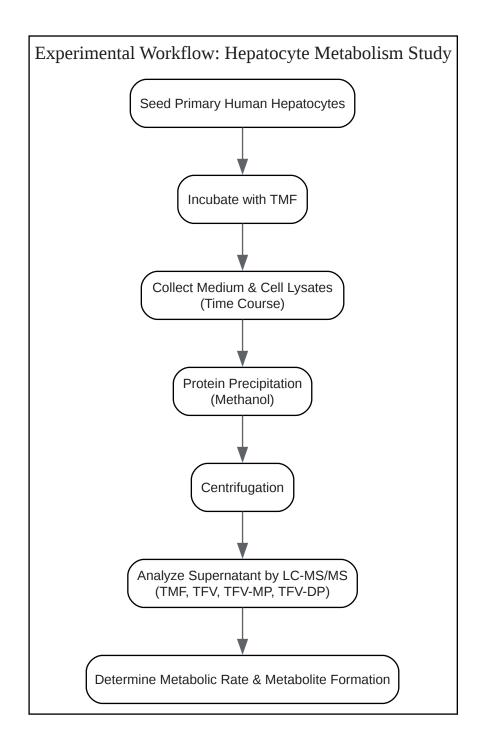


- · Ice-cold methanol
- LC-MS/MS system
- · Multi-well collagen-coated plates

#### Procedure:

- Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
- TMF Incubation:
  - Remove the seeding medium and replace it with fresh culture medium containing a known concentration of TMF.
  - Incubate the plates at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
  - Collect samples of the culture medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).
- Sample Preparation:
  - Medium: Precipitate proteins by adding three volumes of ice-cold methanol. Centrifuge to pellet the precipitate.
  - Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with ice-cold methanol.
     Centrifuge to remove cellular debris.
- LC-MS/MS Analysis:
  - Analyze the supernatants from both the medium and cell lysate samples for the concentrations of TMF, TFV, TFV-monophosphate, and TFV-diphosphate using a validated LC-MS/MS method.
- Data Analysis: Plot the concentration of TMF and its metabolites over time to determine the rate of TMF metabolism and the formation of its metabolites.





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Hepatocyte Metabolism Study Workflow

Protocol 3: Validated LC-MS/MS Method for Quantification



A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of TMF and its metabolites.

#### Instrumentation:

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

#### Chromatographic Conditions (Example):

- Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 μm).[7]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient program to separate the analytes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.

#### Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for TMF, TFV, TFVmonophosphate, TFV-diphosphate, and their stable isotope-labeled internal standards need to be optimized.

#### Sample Preparation:

 Protein precipitation with a solvent like methanol or acetonitrile is a common and effective method for extracting these analytes from cellular and plasma matrices.

#### Validation:



 The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

### Conclusion

**Tenofovir amibufenamide** represents a significant advancement in the development of tenofovir prodrugs, offering the potential for improved efficacy and safety in the treatment of chronic hepatitis B. Its enhanced cellular uptake and targeted metabolic activation in hepatocytes are key to its pharmacological profile. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular pharmacology of TMF and other novel antiviral agents. Future studies focusing on elucidating the specific kinetic parameters of the enzymes involved in TMF metabolism will further refine our understanding and aid in the development of predictive pharmacokinetic and pharmacodynamic models.

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